4-Methoxychalcone

Senolytics Anti-senescence Vascular biology

Sourcing 4-Methoxychalcone (CAS 959-33-1) requires strict attention to isomer identity to avoid the divergent biological outcomes and analytical ambiguity associated with uncharacterized or differently substituted analogs. The specific 4-methoxy substitution pattern critically dictates its unique Nrf2/ARE signaling modulation, potent senolytic activity (surpassing fisetin), and its viability as a non-halogenated antiproliferative agent. This product is supplied with confirmed chromatographic purity and the well-characterized ESI-MS/MS fragmentation profile essential for unambiguous identification, ensuring reproducibility in chemosensitization assays, selective senescence studies, and analytical method validation.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 959-33-1
Cat. No. B190469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxychalcone
CAS959-33-1
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
InChIKeyXUFXKBJMCRJATM-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxychalcone (CAS 959-33-1) Procurement Guide: Technical Specifications and Key Research Applications


4-Methoxychalcone (CAS: 959-33-1), also known as 2-(4-methoxybenzylidene)acetophenone, is a synthetic member of the chalcone class of flavonoids characterized by an α,β-unsaturated ketone backbone [1]. It is a crystalline solid with a melting point range of 73–78 °C, a molecular weight of 238.29 g/mol, and is soluble in organic solvents like dichloromethane and methanol but insoluble in water [2][3]. As a compound with documented anti-inflammatory, antioxidant, antitumor, and antibacterial activities, it serves as a key intermediate and reference standard in medicinal chemistry, drug discovery, and structure-activity relationship (SAR) studies [4].

Why Generic Chalcone Substitution Is Inadequate: 4-Methoxychalcone's Specific Structural and Functional Differentiation


Substituting a generic chalcone scaffold for 4-Methoxychalcone introduces significant scientific risk due to the profound impact of substitution pattern on both biological activity and analytical identity. The position of the methoxy group critically dictates the molecule's interaction with cellular targets, as demonstrated by its unique Nrf2/ARE signaling modulation compared to other chalcone derivatives [1]. Furthermore, the fragmentation pattern in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is highly specific to the 4-methoxy positional isomer, enabling unambiguous identification and differentiation from other regioisomers like 4′-methoxychalcone . This means that using an uncharacterized or differently substituted analog can lead to divergent, non-reproducible biological outcomes and analytical ambiguity, underscoring the necessity for precise procurement of the specified isomer [1].

Quantitative Comparative Evidence for 4-Methoxychalcone (CAS 959-33-1) Over Close Analogs


Enhanced Selective Cytotoxicity in Senescent vs. Young Endothelial Cells Compared to Fisetin

In a head-to-head study on replicative senescence in human aortic endothelial cells (HAEC), 4-Methoxychalcone demonstrated increased cytotoxicity in senescent cells compared to young cells, with its anti-senescence effect exceeding that of the known senolytic flavonoid fisetin [1]. The IC50 value of 4-Methoxychalcone was significantly lower in senescent HAEC compared to young HAEC, indicating selective senolytic potential [1]. This differential cytotoxicity was attributed to the 4-methoxy substitution on the A-ring, as a brominated analog (4-bromo-4'-methoxychalcone) showed even higher selectivity towards HAEC over IMR90 fibroblasts [1].

Senolytics Anti-senescence Vascular biology

Potent Antiproliferative Activity in SKBR-3 Breast Cancer Cells Comparable to a Halogenated Analog

A direct comparative study assessed the antiproliferative effects of synthetic chalcone derivatives on the SKBR-3 breast cancer cell line [1]. The study found that 4-Methoxychalcone inhibited cell proliferation in a dose-dependent manner, exhibiting an IC50 value of 18.35 µg/mL [1]. This activity was comparable to that of 4-chlorochalcone, a halogenated analog, which showed an IC50 of 15.93 µg/mL [1]. Both compounds also induced apoptosis in these cells [1].

Oncology Breast Cancer Antiproliferative

Unique Nrf2 Signaling Modulation in Cancer Cells vs. Other Chalcones

Among three chalcone derivatives tested, 4-Methoxychalcone (4-MC) was the only one that suppressed the transcriptional activity of Nrf2, a key regulator of chemoresistance, in cisplatin-resistant A549 lung cancer cells [1]. In contrast, 4-MC activated Nrf2 in normal HEK293 kidney cells, indicating a cell-type-specific modulation [1]. This selective inhibition of the Nrf2/ARE pathway by 4-MC resulted in enhanced generation of reactive oxygen species and exacerbated cytotoxicity in cisplatin-treated A549 cells, a property not observed with the other tested chalcones, hesperidin methylchalcone and neohesperidin dihydrochalcone [1].

Chemosensitization Nrf2 inhibition Drug resistance

Superior Skin Whitening Formulation Stability Compared to Existing Agents

A patent (KR101389529B1) describes a skin whitening composition containing solubilized 4-Methoxychalcone that exhibits superior stability, preventing decomposition and discoloration during manufacturing and storage when compared to conventional whitening agents [1]. The formulation provides a marked skin whitening effect even when 4-Methoxychalcone is present in small quantities, suggesting a high level of potency and formulation compatibility [1]. The solubilization method overcomes issues of material instability that can occur in cosmetic formulations [1].

Cosmeceuticals Skin whitening Stability

ESI-MS/MS Differentiation from Positional Isomers Like 4′-Methoxychalcone

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can unequivocally differentiate 4-Methoxychalcone from its positional isomers, including 4′-methoxychalcone, based on distinct fragmentation patterns . This analytical specificity is crucial for confirming the identity and purity of the synthesized or procured compound, as the substitution pattern of the methoxy group significantly alters the MS/MS fragmentation, especially for ortho substituents . The study of six methoxychalcone isomers provides a robust method for structural verification .

Analytical chemistry Quality control Isomer differentiation

Recommended Application Scenarios for 4-Methoxychalcone (CAS 959-33-1) Based on Differentiated Evidence


Senolytic Research and Anti-Aging Drug Discovery

4-Methoxychalcone is a strong candidate for studies focused on selective elimination of senescent cells (senolytics). Evidence shows it has increased cytotoxicity in senescent human aortic endothelial cells (HAEC) compared to young cells, with an effect surpassing that of the known senolytic flavonoid fisetin [1]. Its use is justified for investigating mechanisms of vascular aging and developing novel anti-senescence therapeutics [1].

Investigating Chemoresistance Reversal in Nrf2-Overexpressing Cancers

This compound is uniquely suited for research into overcoming cisplatin resistance in cancers characterized by high Nrf2 activity. It was the only compound among several chalcones tested that suppressed Nrf2 transcriptional activity in A549 lung cancer cells, leading to enhanced cisplatin cytotoxicity [2]. This makes it a valuable tool for chemosensitization studies [2].

Non-Halogenated Lead Optimization for Breast Cancer Therapeutics

For projects seeking a non-halogenated antiproliferative agent, 4-Methoxychalcone provides a viable alternative to its chlorinated counterpart. It demonstrates comparable potency (IC50 of 18.35 µg/mL) against the SKBR-3 breast cancer cell line as 4-chlorochalcone (IC50 15.93 µg/mL) [3]. Its selection can be strategically advantageous when avoiding halogen substituents is a priority for ADME/Tox considerations [3].

Analytical Method Development and Quality Control Standards

Due to the well-characterized ESI-MS/MS fragmentation that distinguishes it from other methoxychalcone isomers, 4-Methoxychalcone serves as an excellent standard for developing and validating analytical methods for isomer differentiation and purity assessment in complex mixtures . This ensures accurate identification in both synthetic and natural product chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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